3-(3-chloro-4-fluorophenyl)morpholine
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Overview
Description
3-(3-Chloro-4-fluorophenyl)morpholine is an organic compound that belongs to the class of morpholines, which are heterocyclic amines containing a morpholine ring This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chloro-4-fluorophenyl)morpholine typically involves the reaction of 3-chloro-4-fluoroaniline with morpholine. One common method includes the following steps:
Nucleophilic Substitution Reaction: The 3-chloro-4-fluoroaniline undergoes a nucleophilic substitution reaction with morpholine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-4-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholines, while oxidation can produce N-oxides.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives.
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)piperidine: Similar in structure but contains a piperidine ring instead of a morpholine ring.
3-(3-Chloro-4-fluorophenyl)pyrrolidine: Contains a pyrrolidine ring, differing from the morpholine ring in 3-(3-chloro-4-fluorophenyl)morpholine.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. The morpholine ring also imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
1270407-71-0 |
---|---|
Molecular Formula |
C10H11ClFNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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